Cyclopentanol, 2,2'-thiobis-
Description
2,2'-Thiobisethanol, also known as thiodiglycol (CAS 111-48-8), is a sulfur-containing diol with the molecular formula C₄H₁₀O₂S and the IUPAC name 2,2'-thiodiethanol . This compound features a central thioether (-S-) group flanked by two hydroxyethyl (-CH₂CH₂OH) moieties. It is a colorless, viscous liquid with applications as a solvent, chemical intermediate, and precursor in the synthesis of polymers and surfactants .
Properties
CAS No. |
5445-02-3 |
|---|---|
Molecular Formula |
C10H18O2S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2 |
InChI Key |
LVQQMGPWYNBULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)SC2CCCC2O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .
Industrial Production Methods
In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride, cyclopentyl bromide
Scientific Research Applications
Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Cyclopentanol derivatives are explored for their therapeutic properties and potential use in drug development.
Industry: It is used in the production of perfumes, dyes, and as a solvent for various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare thiodiglycol with analogous sulfur- or nitrogen-containing diols and chlorinated thioethers, highlighting key structural, functional, and application-based differences.
Table 1: Comparative Analysis of Thiodiglycol and Analogous Compounds
Functional Group and Reactivity Differences
- Thiodiglycol (C₄H₁₀O₂S): The thioether group confers moderate polarity, while the diol groups enable hydrogen bonding and solubility in polar solvents like water. Its reactivity includes oxidation to sulfoxides and sulfones, as well as esterification .
- 2,2'-(Ethylimino)diethanol (C₆H₁₅NO₂): The tertiary amine group enhances basicity, making it suitable for pH regulation in surfactants. The diol groups contribute to hygroscopicity and metal-complexing ability .
- Chlorinated Thioethers (e.g., C₃H₆Cl₂S): Chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. These compounds are often toxic and irritant due to alkylating properties .
Solubility and Environmental Behavior
- Thiodiglycol’s water solubility (~1,000 g/L at 20°C) exceeds that of chlorinated analogs due to its polar diol groups .
Toxicity and Regulatory Status
- Thiodiglycol is classified as a Schedule 2B compound under the Chemical Weapons Convention due to its role in mustard gas synthesis .
- Chlorinated thioethers (e.g., 1,1'-[methylenebis(thio)]bis(2-chloroethane)) are potent alkylating agents with acute toxicity (LD₅₀ < 50 mg/kg in rodents) and are regulated under Schedule 1A .
- N-Ethyldiethanolamine (C₆H₁₅NO₂) poses lower acute toxicity but requires handling precautions due to its corrosivity .
Key Research Findings
- Thiodiglycol in Polymer Synthesis: Thiodiglycol serves as a monomer in polyurethane and polysulfide elastomers, leveraging its dual hydroxyl groups for crosslinking .
- Deuterated Analogs: Isotope-labeled thioethers like 1,1'-thiobis(2-chloroethane-d₄) are critical in tracing metabolic pathways and environmental fate studies .
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